Gardenine

Description

Structure

3D Structure

Properties

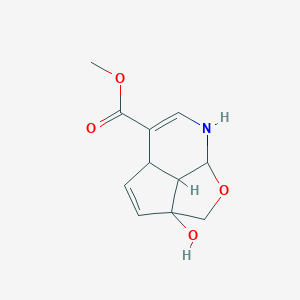

IUPAC Name |

methyl 4-hydroxy-2-oxa-10-azatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-4-12-9-8-6(7)2-3-11(8,14)5-16-9/h2-4,6,8-9,12,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGMCZARMNNIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2C3C1C=CC3(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930549 | |

| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139682-36-3 | |

| Record name | Gardenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139682363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2a-hydroxy-2,2a,4a,7,7a,7b-hexahydro-1-oxa-7-azacyclopenta[cd]indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gardenin A: A Technical Guide to Its Natural Sources, Isolation from Gardenia resinifera, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenin A, a polymethoxyflavone primarily found in the resin of Gardenia resinifera, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of Gardenin A, a detailed protocol for its isolation and purification from Gardenia resinifera gum resin, and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of Gardenin A

Gardenin A is a naturally occurring polymethoxyflavone that has been identified in a limited number of plant species. The primary and most well-documented source of this compound is the gum resin of Gardenia resinifera Roth., a plant belonging to the Rubiaceae family.[1][2] This resin, often referred to as "Dikamali gum," is an exudate from the leaf buds and young shoots of the plant.[2] The closely related species, Gardenia lucida, is also reported to contain Gardenin A in its gum resin.[3]

Phytochemical analyses of the shoot tip exudate of Gardenia resinifera have revealed the presence of a rich array of bioactive compounds, including flavonoids, phenolic compounds, terpenoids, and resins, with Gardenin A being a key flavonoid constituent.[1]

Isolation and Purification of Gardenin A from Gardenia resinifera

The isolation of Gardenin A from the hydroalcoholic extract of Gardenia resinifera gum resin is typically achieved through chromatographic techniques. The following protocol outlines a general procedure for its purification.

Experimental Protocol: Isolation of Gardenin A

Objective: To isolate and purify Gardenin A from the gum resin of Gardenia resinifera.

Materials and Reagents:

-

Dried gum resin of Gardenia resinifera

-

Hydroalcoholic solvent (e.g., 70:30 ethanol:water)

-

Silica gel (for column chromatography)

-

Toluene

-

Ethyl acetate

-

Glass wool or cotton

-

Sand

-

Chromatography column

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp

Procedure:

-

Extraction: a. Grind the dried gum resin of Gardenia resinifera into a fine powder. b. Perform a hydroalcoholic extraction of the powdered resin. The specific method (e.g., maceration, Soxhlet extraction) and duration may vary.[4] c. Filter the extract to remove solid plant material. d. Concentrate the filtrate using a rotary evaporator to obtain a crude hydroalcoholic extract.

-

Column Chromatography: a. Column Preparation: i. Securely plug the bottom of a glass chromatography column with glass wool or cotton.[5] ii. Add a layer of sand (approximately 1-2 cm) above the plug to create a flat base.[5] iii. Prepare a slurry of silica gel in a non-polar solvent (e.g., toluene or a low-polarity mixture of the mobile phase). iv. Carefully pour the slurry into the column, allowing the solvent to drain periodically. Gently tap the column to ensure even packing and remove air bubbles.[6] v. Add another layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase upon solvent addition. vi. Equilibrate the column by running the initial mobile phase through it until the packing is stable.

b. Sample Loading: i. Dissolve the crude hydroalcoholic extract in a minimal amount of a suitable solvent. ii. Carefully load the dissolved sample onto the top of the silica gel column.

c. Elution: i. Begin elution with a mobile phase of toluene:ethyl acetate. A common starting ratio for the separation of flavonoids is in the range of 7.5:2.5 (v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of compounds with higher polarity. ii. Collect fractions of the eluate in separate test tubes.

-

Fraction Analysis and Purification: a. Monitor the separation process by spotting the collected fractions on TLC plates. b. Develop the TLC plates using a suitable solvent system (e.g., toluene:ethyl acetate). c. Visualize the spots under a UV lamp. Fractions containing spots with a similar retention factor (Rf) corresponding to Gardenin A should be pooled. d. Concentrate the pooled fractions containing Gardenin A using a rotary evaporator to yield the purified compound.

-

Purity Assessment: a. The purity of the isolated Gardenin A can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Purity levels of ≥ 98% have been reported for Gardenin A isolated from Gardenia species.[3]

Experimental Workflow Diagram

Caption: Workflow for the isolation and purification of Gardenin A.

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data of Gardenin A

| Property | Data |

| Molecular Formula | C₂₁H₂₂O₉ |

| Molecular Weight | 418.40 g/mol |

| Exact Mass | 418.1260 |

| ¹H NMR (CDCl₃, δ ppm) | Data to be populated from specific literature sources |

| ¹³C NMR (CDCl₃, δ ppm) | Data to be populated from specific literature sources |

| ESI-MS | Key fragment ions to be populated |

Note: Specific NMR and MS data need to be extracted and tabulated from dedicated spectroscopic studies for a comprehensive table.

Biological Activity and Signaling Pathways

Gardenin A exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Neuroprotective and Anti-neuroinflammatory Effects

Gardenin A has demonstrated neuroprotective properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[8] Upon activation by Gardenin A, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of downstream antioxidant enzymes.[9][10]

Signaling Pathway: Nrf2 Activation by Gardenin A

Caption: Gardenin A-mediated activation of the Nrf2 signaling pathway.

Modulation of MAPK/ERK, PKA, and PKC Signaling

Gardenin A has also been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, Protein Kinase A (PKA) , and Protein Kinase C (PKC) pathways. These pathways are integral to various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of the MAPK/ERK pathway by Gardenin A can lead to downstream effects on gene expression and cellular function.[11][12] The interplay between PKA and PKC signaling is also a crucial aspect of cellular regulation that can be influenced by Gardenin A.[13]

Signaling Pathway: Overview of MAPK/ERK, PKA, and PKC Activation

Caption: Overview of Gardenin A's influence on key signaling pathways.

Conclusion

Gardenin A, isolated from the resin of Gardenia resinifera, represents a promising natural compound with significant therapeutic potential. Its multifaceted biological activities, stemming from its ability to modulate critical signaling pathways such as Nrf2, MAPK/ERK, PKA, and PKC, make it a compelling candidate for further investigation in the context of drug discovery and development. The methodologies and data presented in this guide provide a foundational resource for researchers to advance the understanding and application of this valuable polymethoxyflavone.

References

- 1. hrpub.org [hrpub.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. sciensage.info [sciensage.info]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The MAPK/ERK signaling pathway involved in Raddeanin A induces apoptosis via the mitochondrial pathway and G2 phase arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein kinase A and protein kinase C signaling pathway interaction in phenylethanolamine N-methyltransferase gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Gardenin A: A Structure-Activity Relationship Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents capable of mitigating neuronal damage and functional decline. Flavonoids, a class of polyphenolic compounds found in plants, have emerged as promising candidates due to their diverse pharmacological activities. Among these, Gardenin A, a polymethoxyflavonoid, has garnered significant attention for its neuroprotective properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Gardenin A in neuroprotection, detailing its mechanisms of action, relevant experimental protocols, and the quantitative analysis of its derivatives.

Structure-Activity Relationship (SAR) of Gardenin A Analogs

While extensive quantitative SAR studies focusing specifically on a broad range of Gardenin A analogs for neuroprotection are still emerging, valuable insights can be drawn from studies on structurally related compounds, such as gardenamide A derivatives. Analysis of these derivatives in various in vitro models of neuronal damage provides a foundational understanding of the key structural features driving neuroprotective efficacy.

A study on novel gardenamide A derivatives demonstrated their protective effects against oxygen-glucose deprivation (OGD), hydrogen peroxide (H₂O₂), and amyloid-β₁₋₄₂ (Aβ₁₋₄₂) induced neurotoxicity. The quantitative data from this research, presented in the tables below, offer a glimpse into the SAR of this class of compounds.

Table 1: Neuroprotective Effects of Gardenamide A Derivatives against Oxygen-Glucose Deprivation (OGD)-Induced Neurotoxicity in Rat Cortical Neurons [1]

| Compound | Substitution (R) | Cell Viability (%) at 10 µM |

| Gardenamide A | H | 79.3 |

| 10e | 2-isopropyl | 85.7 |

| 10f | 2-isopropyl | - |

| 10h | 2-isopropyl | - |

| 10i | 2-isopropyl | - |

| 10j | 2-isopropyl | 84.5 |

| 10n | 2-isopropyl | 86.5 |

| 10p | 2-isopropyl | 87.6 |

| Donepezil (Control) | - | 85.9 |

Table 2: Neuroprotective Effects of Selected Gardenamide A Derivatives against H₂O₂- and Aβ₁₋₄₂-Induced Neurotoxicity in Rat Hippocampal Neurons [1]

| Compound | H₂O₂-Induced Neurotoxicity (Cell Viability % at 10 µM) | Aβ₁₋₄₂-Induced Neurotoxicity (Cell Viability % at 10 µM) |

| 10e | Prominent Activity | Prominent Activity |

| 10j | Prominent Activity | Prominent Activity |

| 10n | Prominent Activity | Prominent Activity |

| 10p | Prominent Activity | Prominent Activity |

From the available data, a preliminary SAR can be inferred. The introduction of a 2-isopropyl group on the gardenamide A scaffold, as seen in compounds 10e, 10j, 10n, and 10p, appears to enhance neuroprotective activity against OGD-induced neurotoxicity compared to the parent compound.[1] These derivatives exhibited cell viability comparable to or even exceeding that of the established drug, donepezil.[1] This suggests that the lipophilicity and steric bulk at this position may play a crucial role in the molecule's interaction with its biological targets.

Mechanisms of Neuroprotection: Key Signaling Pathways

Gardenin A exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily revolving around antioxidant and anti-inflammatory responses.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Gardenin A has been shown to activate this pathway, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[2][3]

NF-κB Pathway Inhibition

Neuroinflammation, often mediated by the activation of microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Gardenin A has been demonstrated to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[2][3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and proliferation. The structurally similar compound, gardenamide A, has been shown to exert its neuroprotective effects by activating this pathway.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of Gardenin A and its analogs.

Oxygen-Glucose Deprivation (OGD) Induced Neurotoxicity Assay

This in vitro model mimics the ischemic conditions of a stroke.

Workflow:

Detailed Protocol:

-

Cell Culture: Primary rat cortical neurons are cultured for 12-13 days in vitro (DIV).

-

Induction of OGD:

-

The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

The medium is replaced with a glucose-free DMEM or Neurobasal medium.

-

The culture plates are then placed in a hypoxic chamber, which is flushed with a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (typically 1-4 hours) to induce oxygen and glucose deprivation.

-

-

Reoxygenation:

-

After the OGD period, the cultures are returned to a normoxic incubator (95% air, 5% CO₂).

-

The glucose-free medium is replaced with the original, complete culture medium.

-

-

Incubation and Assessment:

-

The cells are incubated for an additional 24 hours.

-

Cell viability is then assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Gardenin A derivatives) for a specified period. Include appropriate positive and negative controls.

-

Induction of Neurotoxicity: After pre-treatment with the test compounds, induce neurotoxicity using a relevant stressor (e.g., H₂O₂, Aβ₁₋₄₂).

-

MTT Addition:

-

Prepare a stock solution of MTT in PBS (e.g., 5 mg/mL).

-

Add the MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

After incubation, carefully remove the medium.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Aβ₁₋₄₂-Induced Neurotoxicity Assay

This assay models the neurotoxic effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.

Detailed Protocol:

-

Preparation of Aβ₁₋₄₂ Oligomers:

-

Dissolve synthetic Aβ₁₋₄₂ peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.

-

Evaporate the HFIP to form a peptide film.

-

Resuspend the film in a buffer such as DMEM/F12 or PBS and incubate at 4°C for 24 hours to allow for the formation of soluble oligomers.

-

-

Cell Culture and Treatment:

-

Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Pre-treat the cells with the test compounds for a specified duration.

-

Add the prepared Aβ₁₋₄₂ oligomers to the cell culture at a final concentration known to induce neurotoxicity (e.g., 5-10 µM).

-

-

Incubation and Assessment:

-

Incubate the cells with the Aβ₁₋₄₂ oligomers for 24-48 hours.

-

Assess neuronal viability using methods like the MTT assay, calcein-AM staining for live cells, or propidium iodide staining for dead cells.

-

Conclusion and Future Directions

Gardenin A and its derivatives represent a promising class of compounds for the development of neuroprotective therapies. The available structure-activity relationship data, primarily from studies on gardenamide A, suggest that modifications to the flavonoid scaffold can significantly enhance neuroprotective efficacy. The multifaceted mechanism of action, involving the activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway, makes Gardenin A a particularly attractive candidate for treating complex neurodegenerative diseases where both oxidative stress and neuroinflammation play a critical role.

Future research should focus on a more systematic exploration of the structure-activity relationships of a wider range of Gardenin A analogs. The synthesis and evaluation of derivatives with modifications at various positions of the flavonoid rings will be crucial for identifying the key structural determinants of neuroprotective activity. Such studies, employing the detailed experimental protocols outlined in this guide, will enable the generation of robust quantitative data (IC₅₀ and EC₅₀ values) necessary for the rational design of more potent and selective neuroprotective agents based on the Gardenin A scaffold. These efforts will undoubtedly pave the way for the development of novel and effective treatments for a range of debilitating neurodegenerative disorders.

References

- 1. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gardenamide A Protects RGC-5 Cells from H2O2-Induced Oxidative Stress Insults by Activating PI3K/Akt/eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Gardenin A in neuronal cells

An In-depth Technical Guide on the Mechanism of Action of Gardenin A in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin A, a polymethoxyflavonoid found in plants such as Gardenia resinifera, has emerged as a promising natural compound with significant neuroprotective properties.[1] Growing evidence from in vitro and in vivo studies suggests its potential therapeutic application in neurodegenerative disorders, including Parkinson's disease and alcohol-related neurodegeneration.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Gardenin A's action in neuronal cells, focusing on its impact on key signaling pathways, its anti-inflammatory and antioxidant effects, and the experimental models used to elucidate these properties.

Core Mechanism of Action: A Multi-Target Approach

Gardenin A exerts its neuroprotective effects not through a single target but by modulating multiple, interconnected cellular pathways. Its mechanism is primarily centered on the dual action of suppressing neuroinflammatory responses and bolstering endogenous antioxidant defenses.[1][5][6] This multi-target approach makes it a particularly attractive candidate for complex neurodegenerative diseases where multiple pathological processes are at play.[3][4]

Anti-Neuroinflammatory Effects

A key aspect of Gardenin A's neuroprotective capacity is its potent anti-inflammatory activity.[7] Chronic neuroinflammation is a critical contributor to the pathogenesis of various neurodegenerative diseases.[1][2] Gardenin A intervenes in this process primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5]

-

Inhibition of NF-κB Pathway: In models of neurotoxicity, Gardenin A has been shown to inhibit the NF-κB signaling pathway.[1][5] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][8] By suppressing this pathway, Gardenin A significantly reduces the expression of these key inflammatory mediators, thereby attenuating the inflammatory cascade that leads to neuronal damage.[2][8][9]

Antioxidant and Cytoprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another major driver of neuronal death in neurodegenerative conditions.[2][5] Gardenin A enhances the cellular antioxidant response, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][3][8]

-

Activation of Nrf2 Signaling: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes.[1][2] Gardenin A treatment has been observed to increase the expression of Nrf2 and its downstream target genes, such as Heme Oxygenase-1 (HO-1).[2][9] This activation fortifies the neuron's ability to neutralize oxidative insults, mitigating ROS-induced damage to cellular components like DNA and lipids.[2]

Modulation of Apoptotic Pathways

Gardenin A also confers neuroprotection by interfering with programmed cell death, or apoptosis. In neurodegenerative models, it has been shown to inhibit the activation of key executioner caspases.

-

Inhibition of Caspase-3: Studies have indicated that Gardenin A can inhibit the activity of caspase-3, a critical enzyme in the apoptotic cascade.[1] By preventing caspase-3 activation, Gardenin A helps to preserve neuronal viability in the face of toxic stimuli.[1]

Signaling Pathways Modulated by Gardenin A

The neuroprotective effects of Gardenin A are orchestrated through its influence on critical intracellular signaling cascades. The interplay between the NF-κB and Nrf2 pathways is central to its mechanism.

Caption: Gardenin A's dual modulation of NF-κB and Nrf2 pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating Gardenin A's effects in neuronal cells.

Table 1: In Vivo Efficacy in Animal Models

| Model System | Toxin/Condition | Gardenin A Dose | Key Findings | Reference |

| Drosophila melanogaster | Paraquat (PQ) | Not specified | Significantly improves survival and mobility; reduces dopaminergic neuron loss. | [1] |

| A53T α-synuclein Mice (Parkinson's Model) | Genetic | 25 mg/kg & 100 mg/kg (oral) | 100 mg/kg dose improved associative memory, mobility, and gait; reduced phosphorylated α-synuclein levels; attenuated reduction in tyrosine hydroxylase (TH) expression. | [4][5][8][10] |

| Male Wistar Rats | Ethanol | 50 mg/kg & 100 mg/kg (body weight) | Preserved brain architecture; attenuated astroglial reactivity; downregulated TNF-α. | [2][9] |

Table 2: In Vitro Effects on Neuronal Cell Lines

| Cell Line | Condition | Gardenin A Concentration | Key Findings | Reference |

| SH-SY5Y Neuroblastoma | Ethanol-induced toxicity | Up to 40 µg/mL | Enhanced cell viability; reduced intracellular ROS; stabilized nuclear morphology. | [2] |

| SH-SY5Y Neuroblastoma | Ethanol-induced toxicity | Not specified | Downregulated TNF-α and MCP-1 gene expression; increased Nrf2 and HO-1 gene expression. | [2] |

| PC-12 Cells | General culture | Not specified | Facilitated neurite outgrowth. | [2][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Gardenin A.

In Vitro Neuroprotection Assay (SH-SY5Y Cells)

-

Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured and maintained. For neuronal differentiation, cells are often treated with 10 µM Retinoic Acid (RA) in a low-serum medium for several days.[2]

-

Treatment: Differentiated cells are seeded in 96-well plates (for viability assays) or 6-well plates (for gene expression analysis).[2] Cells are co-treated with a neurotoxin (e.g., ethanol) and varying concentrations of Gardenin A.[2] Stock solutions of Gardenin A are typically prepared in DMSO, with the final concentration in the medium kept below 0.1%.[2]

-

Cell Viability Assessment (Resazurin Assay): After treatment, a resazurin-based solution is added to the wells. The fluorescence, which is proportional to the number of viable cells, is measured to determine the protective effect of Gardenin A.[2]

-

Oxidative Stress Measurement (DCFDA Staining): To measure intracellular ROS, cells are stained with 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, which increases upon oxidation by ROS, is quantified to assess the antioxidant effect of Gardenin A.[2]

-

Gene Expression Analysis (RT-qPCR): RNA is extracted from treated cells, converted to cDNA, and quantitative PCR is performed to measure the relative expression levels of target genes (e.g., TNF-α, Nrf2, HO-1) to understand the molecular pathways affected by Gardenin A.[2]

Caption: Workflow for in vitro neuroprotection assays.

In Vivo Neuroprotection Study (Mouse Model of Parkinson's Disease)

-

Animal Model: A53T alpha-synuclein overexpressing (A53TSyn) mice, a genetic model of Parkinson's disease, are used.[5][8][10]

-

Drug Administration: Mice are treated orally with Gardenin A (e.g., 25 or 100 mg/kg) or a vehicle control for a specified period, such as four weeks.[5][8][10]

-

Behavioral Testing: In the final week of treatment, a battery of behavioral tests is conducted to assess motor and cognitive functions. This can include tests for associative memory and gait analysis.[4][8]

-

Tissue Harvesting and Analysis: Following behavioral testing, mice are euthanized, and brain tissue is harvested.[5][8]

-

Immunohistochemistry: Brain sections are analyzed for markers of neurodegeneration, such as the expression of tyrosine hydroxylase (TH) to quantify dopaminergic neurons and phosphorylated alpha-synuclein (pSyn) to assess pathology.[5][8]

-

Gene Expression: Cortical and hippocampal tissues are used to quantify the expression of synaptic, antioxidant, and inflammatory genes.[5][8]

-

Bioavailability: Ultra-performance liquid chromatography and mass spectrometry (UPLC-MS) can be used to confirm the presence and concentration of Gardenin A in the brain tissue, ensuring it crosses the blood-brain barrier.[6][8]

-

Caption: Logical pathway of neurodegeneration and Gardenin A's points of action.

Conclusion and Future Directions

Gardenin A demonstrates significant neuroprotective potential through a multi-faceted mechanism of action that involves the suppression of neuroinflammation via the NF-κB pathway and the enhancement of antioxidant defenses through the Nrf2 pathway.[1][2][3][5] Its ability to modulate these critical pathways, reduce apoptosis, and consequently improve neuronal survival and function in various preclinical models makes it a strong candidate for further investigation.[1][4][8]

Future research should focus on elucidating the precise molecular interactions of Gardenin A, optimizing dosing strategies, and evaluating its efficacy in a broader range of neurodegenerative disease models.[5][10][12] Validating these promising preclinical findings in clinical trials will be a crucial next step in determining the therapeutic utility of Gardenin A for human neurodegenerative conditions.[2]

References

- 1. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gardenin A improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Gardenin A Signaling Pathway Analysis in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical contributor to the pathogenesis of numerous neurological disorders. This process, primarily mediated by activated glial cells such as microglia, leads to the release of pro-inflammatory mediators, causing neuronal damage and neurodegeneration.[1] Gardenin A, a polymethoxyflavone, has emerged as a promising neuroprotective agent with anti-inflammatory and antioxidant properties.[2][3][4] This technical guide provides an in-depth analysis of the signaling pathways modulated by Gardenin A in the context of neuroinflammation, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways

Gardenin A exerts its neuroprotective effects by modulating key signaling pathways involved in the inflammatory and antioxidant responses. The two primary pathways identified are the NF-κB signaling pathway and the Nrf2/HO-1 signaling pathway .

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neuroinflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Gardenin A has been shown to inhibit the NF-κB-dependent pro-inflammatory pathway.[2][6] This inhibition is crucial for its anti-neuroinflammatory effects.

Figure 1: Gardenin A inhibition of the NF-κB signaling pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[7] Activation of Nrf2 leads to the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which protect against oxidative stress-induced damage.[8] Gardenin A has been demonstrated to activate the Nrf2-regulated antioxidant pathway, contributing to its neuroprotective effects.[2][6]

Figure 2: Gardenin A activation of the Nrf2/HO-1 signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Gardenin A on key molecular markers in neuroinflammation models.

Table 1: Effect of Gardenin A on Gene Expression in A53T-α-syn Mouse Model[2][6]

| Gene | Treatment Group | Fold Change vs. Vehicle |

| TNFα | A53TSyn + Vehicle | Increased |

| A53TSyn + Gardenin A (100 mg/kg) | Significantly Attenuated | |

| IL-6 | A53TSyn + Vehicle | Significantly Increased |

| A53TSyn + Gardenin A (25 mg/kg) | Attenuated | |

| A53TSyn + Gardenin A (100 mg/kg) | Significantly Attenuated | |

| Nrf2 | A53TSyn + Vehicle | No significant change |

| A53TSyn + Gardenin A (100 mg/kg) | Significantly Increased | |

| HO-1 | A53TSyn + Vehicle | No significant change |

| A53TSyn + Gardenin A (100 mg/kg) | Significantly Increased |

Table 2: Effect of Gardenin A on Gene Expression in Ethanol-Induced Neuroinflammation in SH-SY5Y Cells[3][9]

| Gene | Treatment Group | Relative Expression Change |

| TNFα | Ethanol (500 mM) | Increased (1.44 ± 0.176) |

| Ethanol + Gardenin A (10 µg/mL) | Decreased (0.33 ± 0.092) | |

| MCP-1 | Ethanol (500 mM) | Upregulated (3.54 ± 0.213) |

| Ethanol + Gardenin A (10 µg/mL) | Downregulated (0.32 ± 0.077) | |

| HO-1 | Ethanol (500 mM) | No significant change |

| Ethanol + Gardenin A (10 µg/mL) | Upregulated | |

| Nrf2 | Ethanol (500 mM) | No significant change |

| Ethanol + Gardenin A (10 µg/mL) | Upregulated |

Table 3: Effect of Gardenin A on Cell Viability in SH-SY5Y Cells[3][9]

| Concentration | Cell Viability (%) |

| 10 µg/mL | >100% |

| 40 µg/mL | >75% |

| 100 µg/mL | ~50% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of Gardenin A's effects on neuroinflammation.

Figure 3: General experimental workflow for studying Gardenin A.

Western Blot for NF-κB and Nrf2 Pathway Proteins

This protocol is for the detection of key proteins in the NF-κB (p-p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.

a. Sample Preparation:

-

Culture BV-2 microglial cells and treat with Gardenin A with or without LPS stimulation.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

b. Electrophoresis and Transfer:

-

Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-p-NF-κB p65 (1:1000)

-

Rabbit anti-IκBα (1:1000)

-

Rabbit anti-Nrf2 (1:1000)

-

Rabbit anti-HO-1 (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

d. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

ELISA for TNF-α and IL-6

This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants.[6][9]

a. Plate Preparation:

-

Coat a 96-well plate with capture antibody (anti-TNF-α or anti-IL-6) overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

b. Assay Procedure:

-

Wash the plate three times.

-

Add 100 µL of standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Wash the plate three times.

c. Detection and Analysis:

-

Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

Quantitative PCR (qPCR) for Inflammatory and Antioxidant Gene Expression

This protocol is for measuring the mRNA levels of TNF-α, IL-6, Nrf2, and HO-1.[10]

a. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells or brain tissue using a suitable RNA isolation kit.

-

Assess RNA quality and concentration.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

b. qPCR Reaction:

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.

-

Note: Specific primer sequences for Gardenin A studies are not consistently reported. It is recommended to design or use commercially available validated primers for the target genes (TNF-α, IL-6, Nrf2, HO-1) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Perform the qPCR reaction using a real-time PCR system with a typical cycling protocol:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

c. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Immunofluorescence for Microglial Activation (Iba1 Staining)

This protocol is for visualizing the activation and morphological changes of microglia.[11][12]

a. Sample Preparation:

-

Fix brain sections (e.g., 40 µm free-floating sections) or cultured microglia with 4% paraformaldehyde.

-

Permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes.

-

Block with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

b. Immunostaining:

-

Incubate with the primary antibody, rabbit anti-Iba1 (1:500 - 1:1000 dilution), overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500 dilution) for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips with a mounting medium containing DAPI for nuclear counterstaining.

c. Imaging and Analysis:

-

Visualize the staining using a fluorescence or confocal microscope.

-

Analyze microglial morphology (e.g., ramified vs. amoeboid) and Iba1 expression levels.

Conclusion

Gardenin A demonstrates significant potential as a therapeutic agent for neuroinflammatory disorders. Its mechanism of action involves the dual regulation of key signaling pathways: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2/HO-1 antioxidant pathway. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of Gardenin A in neuroinflammation.

References

- 1. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 5. mdpi.com [mdpi.com]

- 6. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Gardenin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gardenin A, a polymethoxyflavone found in plants such as Gardenia resinifera, has demonstrated a wide range of promising biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] These properties make it an attractive scaffold for the development of novel therapeutic agents. The synthesis and screening of Gardenin A derivatives aim to enhance its natural bioactivity, improve pharmacokinetic properties, and explore new therapeutic applications. This guide provides a comprehensive overview of the key biological activities of Gardenin A, the signaling pathways it modulates, and detailed protocols for screening its derivatives. It is intended to serve as a technical resource for researchers engaged in the discovery and development of flavonoid-based therapeutics.

Core Biological Activities and Therapeutic Potential

The screening of Gardenin A derivatives should be prioritized based on its most potent known biological activities. The primary areas of investigation include neuroprotection, anti-inflammatory and antioxidant effects, and general cytotoxicity for safety and potential anticancer applications.

-

Neuroprotection: Gardenin A has shown significant neuroprotective potential, promoting neurite outgrowth and protecting against toxin-induced neuronal damage.[1][4] It has been studied in models of Parkinson's disease and alcohol-induced neurotoxicity.[4][5][6] Derivatives are screened to identify compounds with enhanced neuroprotective or neuro-regenerative capabilities.

-

Anti-inflammatory Activity: A key mechanism of Gardenin A is the modulation of inflammatory responses. It has been shown to inhibit the NF-κB pathway and reduce the expression of pro-inflammatory cytokines like TNFα and IL-6.[2][6][7] This makes its derivatives promising candidates for treating chronic inflammatory and neuroinflammatory conditions.

-

Antioxidant Activity: The antioxidant properties of Gardenin A are well-documented, primarily mediated through the activation of the NRF2 antioxidant response pathway.[6][7][8] By upregulating antioxidant genes, Gardenin A and its derivatives can mitigate cellular damage caused by oxidative stress, a key pathological factor in many diseases.[5][9]

Key Signaling Pathways Modulated by Gardenin A

Understanding the molecular mechanisms of Gardenin A is crucial for designing effective screening assays. Its biological effects are mediated through the modulation of several key intracellular signaling pathways.

-

Nrf2/HO-1 Pathway (Antioxidant): Gardenin A activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), which leads to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[5][6] This is a primary mechanism for its protective effects against oxidative stress.

-

NF-κB Pathway (Inflammatory): Gardenin A has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a central regulator of inflammation, and its inhibition leads to a decrease in the production of inflammatory mediators.[10][11]

-

MAPK/ERK, PKA, and PKC Pathways (Neurotrophic): In neuronal cells, Gardenin A promotes neuritogenesis and differentiation by activating the MAPK/ERK, PKA, and PKC signaling pathways.[12][13][14]

-

PI3K/Akt Pathway (Cell Survival): The PI3K/Akt pathway is a critical signaling cascade for promoting cell survival and proliferation.[15] While some flavonoids are known to activate this pathway, it can also be a target for anticancer derivatives that aim to inhibit it.[16][17]

Data Presentation: Screening Results for Gardenin A Derivatives

Quantitative data from screening assays should be organized systematically to allow for clear comparison and structure-activity relationship (SAR) analysis. The following tables provide a template for presenting such data.

Table 1: Cytotoxicity Screening of Gardenin A Derivatives against Various Cell Lines

| Compound | Derivative Moiety | Cell Line | Assay Type | IC50 (µM) |

|---|---|---|---|---|

| Gardenin A | - (Parent) | SH-SY5Y | MTT | >100 |

| Derivative 1 | 7-O-Methyl | SH-SY5Y | MTT | 85.2 |

| Derivative 2 | 3'-Bromo | SH-SY5Y | MTT | 45.6 |

| Doxorubicin | - (Control) | SH-SY5Y | MTT | 1.2 |

| Gardenin A | - (Parent) | HepG2 | MTT | >100 |

| Derivative 1 | 7-O-Methyl | HepG2 | MTT | 92.1 |

| Derivative 2 | 3'-Bromo | HepG2 | MTT | 51.3 |

| Doxorubicin | - (Control) | HepG2 | MTT | 0.98 |

Table 2: Anti-Inflammatory Activity of Gardenin A Derivatives in LPS-Stimulated BV-2 Microglia | Compound (Conc. 10 µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNFα Release (%) | Inhibition of IL-6 Release (%) | | :--- | :--- | :--- | :--- | | Gardenin A | 45.3 ± 3.1% | 50.1 ± 4.5% | 42.5 ± 3.8% | | Derivative 3 | 5-O-Demethyl | 65.8 ± 4.2% | 70.2 ± 5.1% | 61.3 ± 4.9% | | Derivative 4 | 4'-Nitro | 30.1 ± 2.9% | 35.6 ± 3.3% | 28.9 ± 3.1% | | Dexamethasone (1 µM) | 92.5 ± 5.5% | 95.3 ± 6.2% | 94.8 ± 6.5% |

Table 3: Neuroprotective Effect of Gardenin A Derivatives against H₂O₂-Induced Oxidative Stress in PC12 Cells | Compound (Conc. 10 µM) | Cell Viability (%) | Reduction in Intracellular ROS (%) | | :--- | :--- | :--- | | Control (H₂O₂) | 48.2 ± 3.5% | 0% | | Gardenin A | 75.6 ± 5.1% | 40.2 ± 4.1% | | Derivative 5 | 3'-Amino | 88.9 ± 6.3% | 62.5 ± 5.8% | | Derivative 6 | 7-O-Acetyl | 71.3 ± 4.9% | 35.8 ± 3.7% | | N-Acetylcysteine (1 mM) | 95.1 ± 6.8% | 85.3 ± 7.2% |

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate screening of derivatives.

General Cell Culture and Compound Preparation

-

Cell Lines: SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), BV-2 (microglia), and HepG2 (hepatoma) cells are commonly used.[5][9] Cells should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Gardenin A and its derivatives should be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10-50 mM). Final concentrations are prepared by diluting the stock solution in cell culture medium. The final DMSO concentration in the assays should be kept below 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Screening: MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the Gardenin A derivatives for 24-48 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting viability against compound concentration.

Anti-Inflammatory Screening: Nitric Oxide (NO) and Cytokine Assays

This protocol uses LPS-stimulated microglial or macrophage cells to model inflammation.

-

Cell Seeding: Seed BV-2 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with the derivatives for 1-2 hours.

-

Inflammatory Stimulus: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and co-incubate with the compounds for 24 hours.

-

NO Measurement (Griess Assay): Collect 50 µL of the cell supernatant. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

Cytokine Measurement (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the cell culture supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]

Antioxidant Activity: Intracellular ROS Assay

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure reactive oxygen species (ROS).

-

Cell Seeding and Treatment: Seed SH-SY5Y or PC12 cells in a 96-well black plate. Treat with derivatives for 12-24 hours.

-

Probe Loading: Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Oxidative Stress Induction: Induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) for 1 hour.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the H₂O₂-only control indicates antioxidant activity.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to measure changes in protein expression and phosphorylation.

-

Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies overnight at 4°C (e.g., anti-p-NF-κB, anti-Nrf2, anti-p-ERK, anti-β-actin).

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Mandatory Visualizations

Workflow and Signaling Pathway Diagrams

Caption: A flowchart illustrating the sequential workflow for screening Gardenin A derivatives.

Caption: Gardenin A derivatives can inhibit inflammation by blocking IKK activation or IκBα degradation.

Caption: Gardenin A derivatives can promote the Nrf2-mediated antioxidant response.

References

- 1. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 6. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Gardenin A | 21187-73-5 [smolecule.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. mdpi.com [mdpi.com]

- 12. abmole.com [abmole.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Gardenin A | CAS:21187-73-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gardenamide A Protects RGC-5 Cells from H2O2-Induced Oxidative Stress Insults by Activating PI3K/Akt/eNOS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Pharmacological Profile of Gardenin A in Preclinical Studies: An In-depth Technical Guide

Introduction

Gardenin A, a polymethoxylated flavone found in plants such as Gardenia resinifera, has emerged as a compound of significant interest in preclinical research due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Gardenin A, summarizing key findings from in vitro and in vivo studies. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying molecular mechanisms and signaling pathways.

Pharmacological Activities

Gardenin A has demonstrated a broad spectrum of pharmacological effects in preclinical models, including neuroprotective, anti-inflammatory, antioxidant, and behavioral modulating activities.

Neuroprotective and Neurotrophic Effects

Gardenin A has shown significant potential in the context of neurodegenerative diseases and neuronal health. In vitro, it promotes neurite outgrowth and neuronal differentiation in PC12 cells.[1] Studies in animal models of Parkinson's disease have demonstrated its ability to improve both motor and cognitive symptoms.[2][3] Furthermore, it has been shown to protect against alcohol-induced neuroinflammation and neuronal injury.[4][5]

Anti-inflammatory and Antioxidant Activities

A key mechanism underlying the therapeutic potential of Gardenin A is its ability to modulate inflammatory and oxidative stress pathways. It has been shown to activate the NRF2-regulated antioxidant pathway and inhibit the NF-κB-dependent pro-inflammatory pathway.[6][7][8] In vitro studies using HepG2 and Caco2 cells have demonstrated its capacity to alleviate alcohol-induced oxidative stress and inflammation via the AMPK/Nrf2 pathway.[9]

Neuropharmacological Effects

Preclinical studies in mice have revealed a range of neuropharmacological actions for Gardenin A, including sedative, anxiolytic, antidepressant, and anticonvulsant effects.[1][10][11] These effects are thought to be mediated through its interaction with GABAergic and noradrenergic neurotransmission.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on Gardenin A.

Table 1: In Vitro Efficacy of Gardenin A

| Cell Line | Assay | Concentration | Effect | Reference |

| PC12 | Neurite Outgrowth | 10-20 µM | Potently induces neurite outgrowth. | [1] |

| PC12 | Neuronal Differentiation | 10 µM | Increases expression of GAP-43 and synaptophysin. | [1] |

| SH-SY5Y | Cell Viability (Ethanol-induced toxicity) | Various | Enhances neuronal viability. | [4] |

| HepG2, Caco2 | Cell Viability (Alcohol-induced stress) | 10 µg/ml | Maximum cell viability. | [9] |

| HL60 | Antiproliferative Activity | Not specified | Shows antiproliferative activity after 24 hrs. | [1] |

Table 2: In Vivo Efficacy of Gardenin A

| Animal Model | Dosing | Effect | Reference |

| Mice | 0.1-25 mg/kg (p.o.) | Exhibits sedative, anxiolytic, antidepressant, and anticonvulsant actions. | [1][10] |

| A53T-α-syn mice (Parkinson's model) | 100 mg/kg (oral gavage, 4 weeks) | Improved associative memory and decreased mobility/gait abnormalities. Reduced phosphorylated α-synuclein levels. | [6][7][12] |

| Male Wistar rats (Alcohol-induced inflammation) | 50 and 100 mg/kg | Attenuation of astroglial reactivity and downregulation of TNFα. | [4] |

| Drosophila (Paraquat-induced Parkinson's model) | Not specified | Neuroprotection against reduced survival, mobility defects, and loss of dopaminergic neurons. | [13][14] |

Signaling Pathways and Mechanisms of Action

Gardenin A exerts its pharmacological effects through the modulation of several key signaling pathways.

Neurotrophic and Neuronal Differentiation Pathways

Gardenin A promotes neuritogenesis by activating the MAPK/ERK, PKC, and PKA signaling pathways.[1] It also induces the phosphorylation of the transcription factor CREB, which is crucial for neuronal plasticity and survival.[1]

Anti-inflammatory and Antioxidant Pathways

Gardenin A demonstrates potent anti-inflammatory and antioxidant effects by activating the Nrf2 pathway and inhibiting the NF-κB pathway.[6][7][12] In the context of alcohol-induced cellular stress, it has been shown to act through the AMPK/Nrf2 signaling cascade.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gmipost.com [gmipost.com]

- 3. UA Research Takes Us One Step Closer to Better Parkinson’s Treatment - University of Alabama News [news.ua.edu]

- 4. Frontiers | Modulation of TNFα-driven neuroinflammation by Gardenin A: insights from in vitro, in vivo, and in silico studies [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice. (2024) | Wyatt Hack [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Gardenin A alleviates alcohol-induced oxidative stress and inflammation in HepG2 and Caco2 cells via AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the neuropharmacological effects of Gardenin A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antioxidant and Free Radical Scavenging Prowess of Gardenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardenin A, a polymethoxyflavone found in several medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent antioxidant and free radical scavenging properties stand out, suggesting its potential as a therapeutic agent against pathologies precipitated by oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanisms of Gardenin A, presenting key data, detailed experimental protocols, and a visualization of its primary signaling pathway.

Core Antioxidant Mechanisms of Gardenin A

Gardenin A exerts its antioxidant effects primarily through the modulation of endogenous antioxidant defense systems rather than direct free radical scavenging. The available scientific literature highlights its role as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a master regulator of cellular resistance to oxidative stress, controlling the expression of a wide array of antioxidant and detoxification genes.[1][2][3]

Upon activation by Gardenin A, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the increased expression of several crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), and other cytoprotective proteins.[4] This enhancement of the cell's intrinsic antioxidant capacity forms the cornerstone of Gardenin A's protective effects against oxidative damage.

While direct free radical scavenging activity is a common characteristic of flavonoids, specific quantitative data, such as IC50 values from DPPH and ABTS assays for Gardenin A, are not prominently reported in the reviewed scientific literature. This suggests that its primary antioxidant function is likely indirect, through the upregulation of cellular defense mechanisms.

Quantitative Data on Antioxidant Properties

The following tables summarize the available data on the antioxidant properties of Gardenin A. It is important to note the absence of specific IC50 values for direct radical scavenging assays in the reviewed literature, underscoring the emphasis on its cellular antioxidant activities.

Table 1: In Vitro Free Radical Scavenging Activity of Gardenin A

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Gardenin A | Data not available in reviewed literature | - |

| ABTS Radical Scavenging | Gardenin A | Data not available in reviewed literature | - |

Table 2: Cellular and In Vivo Antioxidant Effects of Gardenin A

| Model System | Treatment | Observed Effect | Mechanism | Reference |

| A53T-α-synuclein overexpressing mice | 100 mg/kg Gardenin A (oral, 4 weeks) | Increased cortical expression of NRF2 and its target antioxidant genes. | Activation of the NRF2-regulated antioxidant response. | [1][2][3] |

| HepG2 and Caco2 cells | Gardenin A | Alleviation of alcohol-induced oxidative stress. | Targeting the AMPK/Nrf2 signaling pathway. | [4] |

| Drosophila model of Parkinson's disease | Gardenin A | Neuroprotection against environmental toxins. | Activation of the NRF2-regulated antioxidant pathway. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant and free radical scavenging properties of compounds like Gardenin A.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6][7]

-

Sample Preparation: Dissolve Gardenin A in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the Gardenin A solution (e.g., 100 µL) to the DPPH solution (e.g., 100 µL).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][7]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution, and a control containing the solvent and the sample solution should also be measured.[6]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for determining the antioxidant capacity of compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured. [8][9] Protocol:

-

Preparation of ABTS•+ Radical Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [8]2. Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm. [10]3. Sample Preparation: Prepare a stock solution of Gardenin A and serial dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the Gardenin A solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using a similar formula to the DPPH assay.

-

IC50 Determination: The IC50 value is determined graphically as described for the DPPH assay.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme superoxide dismutase, which can be influenced by compounds like Gardenin A.

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase system). These radicals then reduce a detector molecule (e.g., WST-1, cytochrome c, or nitroblue tetrazolium - NBT) to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity. [11][12] Protocol (Example using WST-1):

-

Sample Preparation: Prepare cell or tissue lysates containing the SOD enzyme. The protein concentration of the lysates should be determined. [11][13]2. Reagent Preparation: Prepare the WST working solution and the enzyme working solution (containing xanthine oxidase) according to the kit manufacturer's instructions. [11]3. Reaction Mixture: In a 96-well plate, add the sample, WST working solution, and enzyme working solution. A blank without the enzyme and a control without the sample should be included. [12]4. Incubation: Incubate the plate at 37°C for 20 minutes. [12]5. Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1). [12]6. Calculation of SOD Activity: The SOD activity is calculated based on the inhibition of the colorimetric reaction and is often expressed as units of SOD per milligram of protein. The percentage of inhibition is calculated as:

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, another crucial antioxidant enzyme.

Principle: The most common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of disappearance of H₂O₂ is measured spectrophotometrically at 240 nm. Alternatively, a colorimetric method can be used where the remaining H₂O₂ reacts with a chromogen to produce a colored product.

Protocol (H₂O₂ Decomposition Method):

-

Sample Preparation: Prepare cell or tissue lysates.

-

Reaction Mixture: In a quartz cuvette, add a phosphate buffer (pH 7.0) and the sample.

-

Initiation of Reaction: Add a known concentration of H₂O₂ to the cuvette to start the reaction.

-

Absorbance Measurement: Immediately start monitoring the decrease in absorbance at 240 nm over a specific period (e.g., 1-3 minutes) at a constant temperature (e.g., 25°C).

-

Calculation of Catalase Activity: The activity of catalase is calculated from the rate of change in absorbance, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute under the specified conditions.

Signaling Pathway and Experimental Workflow Visualization

The primary antioxidant mechanism of Gardenin A involves the activation of the Nrf2 signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing antioxidant activity.

Caption: Gardenin A activates the Nrf2 signaling pathway.

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Gardenin A demonstrates significant antioxidant properties, primarily by enhancing the endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway. This mechanism leads to increased expression of crucial antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage. While direct free radical scavenging activity has been less quantitatively characterized, its ability to fortify cellular defenses positions Gardenin A as a promising candidate for further investigation in the development of therapies for oxidative stress-related diseases. The detailed protocols and workflow provided in this guide offer a framework for researchers to further explore the antioxidant potential of this and other novel compounds.

References

- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Gardenin A treatment attenuates inflammatory markers, synuclein pathology and deficits in tyrosine hydroxylase expression and improves cognitive and motor function in A53T-α-syn mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. GardeninA confers neuroprotection against environmental toxin in a Drosophila model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Anti-inflammatory Action of Gardenin A: A Technical Deep Dive into the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gardenin A, a polymethoxylated flavone, has demonstrated significant anti-inflammatory properties, primarily through its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This critical pathway plays a central role in the inflammatory response, orchestrating the expression of a wide array of pro-inflammatory genes. This technical guide synthesizes the current understanding of Gardenin A's mechanism of action, presenting quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the molecular pathways and experimental workflows involved. The evidence strongly suggests that Gardenin A warrants further investigation as a potential therapeutic agent for a variety of inflammatory conditions.

Introduction to Gardenin A and the NF-κB Pathway

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB transcription factor family is a key regulator of this process. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Gardenin A, a flavonoid found in various plants, has emerged as a promising anti-inflammatory agent.[1] Studies have shown that Gardenin A can effectively suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[2][3] This document provides an in-depth analysis of the scientific evidence supporting the anti-inflammatory effects of Gardenin A via the NF-κB pathway.

Quantitative Data on the Anti-inflammatory Effects of Gardenin A

The efficacy of Gardenin A in modulating inflammatory responses has been quantified in several studies. The following tables summarize key findings on its impact on cell viability, and the expression of pro-inflammatory cytokines.

| Cell Line | Concentration of Gardenin A | Cell Viability (%) | Reference |

| SH-SY5Y | 10 µg/mL | >100% | [4] |

| SH-SY5Y | 20 µg/mL | >100% | [4] |

| SH-SY5Y | 30 µg/mL | ~90% | [4] |

| SH-SY5Y | 40 µg/mL | ~80% | [4] |

| SH-SY5Y | 50 µg/mL | ~70% | [4] |

| SH-SY5Y | 100 µg/mL | ~50% | [4] |

| Table 1: Effect of Gardenin A on the viability of SH-SY5Y human neuroblastoma cells. |

| Animal Model | Treatment Group | Relative TNF-α Gene Expression (Fold Change) | Relative IL-6 Gene Expression (Fold Change) | Reference |

| A53T-α-syn mice | Vehicle | Increased | Increased | [2] |

| A53T-α-syn mice | Gardenin A (25 mg/kg) | Attenuated (non-significant) | Attenuated | [2] |